Z-Gly-Pro-Arg-AMC HCl
Overview
Description
Z-Gly-Pro-Arg-AMC HCl, also known as Z-GPR-AMC, is a fluorogenic substrate . It has been used for cathepsin K, granzyme A, and thrombin . The kinetic data for thrombin are kcat = 18.6, Km = 21.7 µM .
Molecular Structure Analysis
The molecular formula of Z-Gly-Pro-Arg-AMC HCl is C31H37N7O7 . Its molecular weight is 656.14 .
Chemical Reactions Analysis
Z-Gly-Pro-Arg-AMC HCl acts as a substrate in various enzymatic reactions. It has been used in a direct fluorometric assay of urokinase and tissue-type plasminogen activator . It is also used for assaying trypsin and thrombin .
Scientific Research Applications
Enzyme Kinetics and Inhibition
- Z-Gly-Pro-Arg-AMC HCl is used to study enzyme kinetics, particularly in relation to prolyl oligopeptidase (POP). POP, a serine protease, has garnered pharmaceutical interest due to its inhibitors having antiamnesic properties. The compound demonstrates standard Henri-Michaelis-Menten kinetics, providing insights into enzyme-substrate interactions and inhibition mechanisms (Venäläinen et al., 2002).
Thrombin Monitoring in Plasma
- This compound is pivotal in monitoring thrombin activity in clotting plasma. Its utility arises from the continuous measurement of fluorescent split-products, providing valuable information in thrombosis and haemostasis research (Hemker et al., 2000).
Protease Activity Modulation
- Studies on isopeptidase T reveal that Z-Gly-Pro-Arg-AMC HCl can be hydrolyzed with varying efficiencies. This has led to insights into the modulation of hydrolytic activity by ubiquitin, crucial for understanding protein degradation pathways (Stein et al., 1995).
Allosteric Effects on Enzymes
- The compound has been used to study the allosteric effects of salts on enzymes like human mast cell tryptase and bovine trypsin. These studies are significant in understanding how environmental factors can influence enzyme activity (Harvima et al., 1988).
Localization of Protease Activities
- Z-Gly-Pro-Arg-AMC HCl is instrumental in localizing protease activities in situ, especially for comparative biochemical and histochemical studies. This is crucial for identifying specific enzyme activities in different tissues and cells (Lojda, 1996).
Fertilization Studies
- Research on mammalian fertilization has utilized this compound to understand the role of RGD (Arg-Gly-Asp) sequences in sperm-oolemmal adhesion and egg penetration, providing valuable insights into reproductive biology (Bronson & Fusi, 1990).
Drug Delivery Research
- In the field of nanomedicine, Z-Gly-Pro-Arg-AMC HCl has been used to develop targeted drug delivery systems, especially for cancer chemotherapy. This research highlights its potential in creating more effective and precise treatment methods (Dong et al., 2019).
Structural Studies and Binding Capabilities
- Gas phase IR spectra studies of peptides containing Z-Gly-Pro-Arg-AMC HCl provide insights into secondary structures and binding capabilities in the gas phase, critical for understanding peptide behavior in different environments (Chakraborty et al., 2012).
Safety And Hazards
When handling Z-Gly-Pro-Arg-AMC HCl, one should avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The use of Z-Gly-Pro-Arg-AMC HCl in research is ongoing. It has been used in the study of osteoarthritis, where it was found that PAR1 activating enzymes are elevated in osteoarthritis synovial fluids . This suggests that targeting this receptor may be beneficial in the treatment of osteoarthritis .
properties
IUPAC Name |
benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWHSOXXZHRC-UKOKCHKQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38ClN7O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-Pro-Arg-Mca Hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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